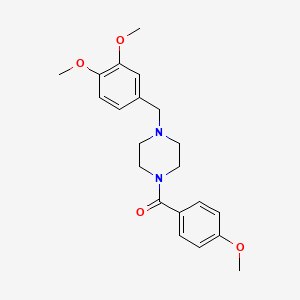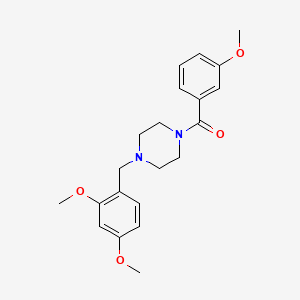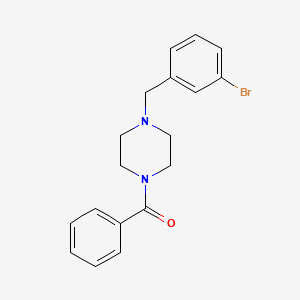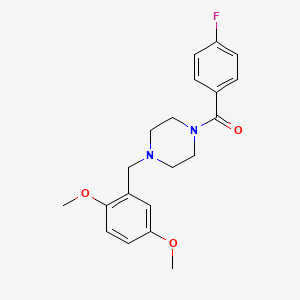
1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine
説明
1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as PTT, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the early 2000s and has since gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which may contribute to its antipsychotic and antidepressant effects. 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to modulate glutamate receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which may help protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify compared to other compounds. Additionally, 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one limitation of using 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of interest is its potential use in the treatment of drug addiction. Further research is needed to determine the optimal dosage and administration route for 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine in this context. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Additional studies are needed to determine the long-term effects of 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine on neuronal function and to identify potential side effects. Finally, further research is needed to fully understand the mechanism of action of 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine and to identify potential targets for drug development.
科学的研究の応用
1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in various fields. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats. Additionally, 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-phenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-13-18(14-20(27-2)22(19)28-3)16-23-9-11-24(12-10-23)21(25)15-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZNWSMBZJDQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diethyl 5-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3457986.png)
![diethyl 5-{[(4-bromophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3457994.png)
![N-[4-(4-morpholinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3458008.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B3458014.png)
![3,4,5-triethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3458025.png)
![3,4,5-triethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3458032.png)
![3,4,5-triethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3458040.png)
![5-chloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3458060.png)





